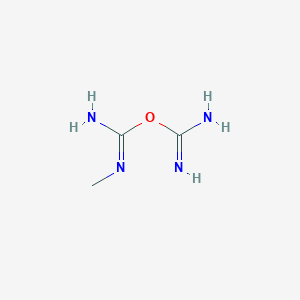
n-Methyldicarbonimidic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyldicarbonimidic diamide is a chemical compound with the molecular formula C3H7N3O2 It is known for its applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Methyldicarbonimidic diamide is typically synthesized through the reaction between dimethylamine hydrochloride and dicyano diamide. The reaction is carried out at temperatures ranging from 120-140°C for about 4 hours, yielding approximately 69% of the product . This method is efficient and commonly used in laboratory settings.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave-assisted synthesis. This method involves the use of thin layer chromatography (TLC) plates and microwave irradiation at 540 W for intervals of 40 seconds over a period of 5 minutes . This approach is eco-friendly and minimizes the use of organic solvents.
Chemical Reactions Analysis
Types of Reactions
n-Methyldicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dimethylamine hydrochloride and dicyano diamide. The reactions are typically carried out at elevated temperatures (120-140°C) and may involve the use of microwave irradiation for enhanced efficiency .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with dimethylamine hydrochloride and dicyano diamide yields metformin hydrochloride .
Scientific Research Applications
n-Methyldicarbonimidic diamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of n-Methyldicarbonimidic diamide involves its interaction with specific molecular targets and pathways. For example, in the case of metformin hydrochloride, the compound exerts its effects by inhibiting hepatic glucose production and improving insulin sensitivity . The molecular targets involved include enzymes and receptors related to glucose metabolism.
Comparison with Similar Compounds
n-Methyldicarbonimidic diamide can be compared with other similar compounds, such as:
N,N-dimethylimidodicarbonimidic diamide: This compound is also used in the synthesis of metformin hydrochloride and has similar chemical properties.
N,N′-bis(dipp)-phenanthrene-9,10-diimine: This compound is used in the synthesis of Mg-Mg bonded compounds and has different applications in chemistry.
N,N′-bis(dipp)-o-phenylenediamine: This compound is used in the synthesis of Mg-Mg bonded compounds and has unique properties compared to this compound.
Properties
Molecular Formula |
C3H8N4O |
|---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
carbamimidoyl N'-methylcarbamimidate |
InChI |
InChI=1S/C3H8N4O/c1-7-3(6)8-2(4)5/h1H3,(H3,4,5)(H2,6,7) |
InChI Key |
FJBRHAVATZPXMC-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)OC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)
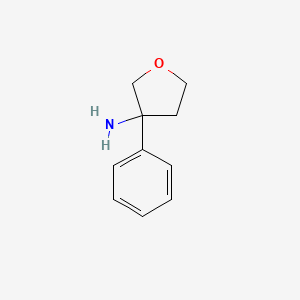
![Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride](/img/structure/B12116756.png)
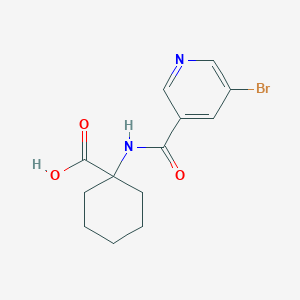
![1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol](/img/structure/B12116766.png)
![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)
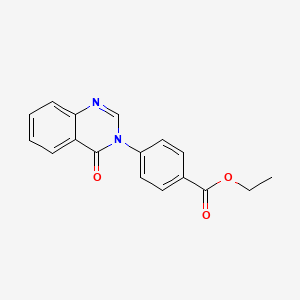
![1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12116781.png)

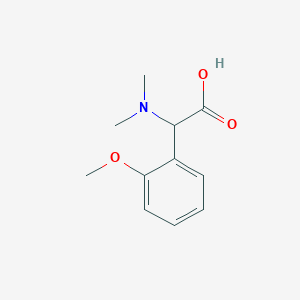
![2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12116802.png)

![[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12116811.png)
